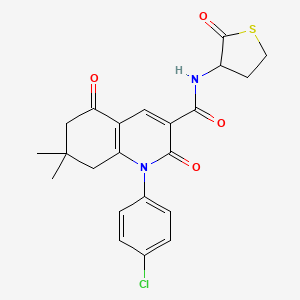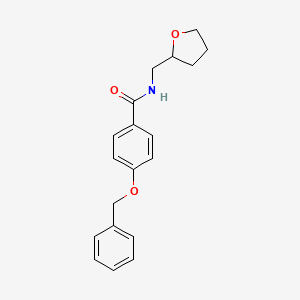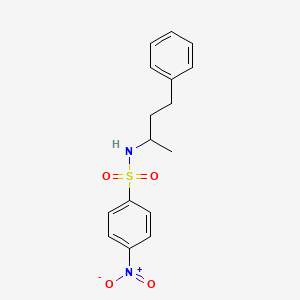![molecular formula C18H20N2O2 B3978789 N-[3-(acetylamino)phenyl]-3-phenylbutanamide](/img/structure/B3978789.png)
N-[3-(acetylamino)phenyl]-3-phenylbutanamide
Übersicht
Beschreibung
N-[3-(acetylamino)phenyl]-3-phenylbutanamide, commonly known as N-phenylacetyl-L-prolylglycine ethyl ester (or simply, Noopept), is a synthetic nootropic compound that has gained popularity in recent years due to its cognitive-enhancing effects. It was first developed in Russia in the 1990s and has since been widely used in the field of neuroscience research.
Wirkmechanismus
Noopept acts by modulating the activity of various neurotransmitters in the brain, including glutamate, acetylcholine, and dopamine. It also increases the production of nerve growth factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects
Studies have shown that Noopept can increase the density of glutamate receptors in the brain, leading to improved synaptic plasticity and enhanced learning and memory. It also has antioxidant properties, which protect against oxidative stress and reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Noopept has several advantages for lab experiments, including its high potency, low toxicity, and ease of administration. However, its effects can vary depending on the dosage and duration of treatment, and more research is needed to determine its long-term safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on Noopept, including its use in combination with other nootropics or drugs to enhance its effects, as well as its potential therapeutic applications in other neurological disorders. Further studies are also needed to elucidate its mechanisms of action and optimize its dosing and administration.
Wissenschaftliche Forschungsanwendungen
Noopept has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to improve memory and learning abilities, enhance cognitive function, and protect against neuronal damage.
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13(15-7-4-3-5-8-15)11-18(22)20-17-10-6-9-16(12-17)19-14(2)21/h3-10,12-13H,11H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHESQUATFRSZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC(=C1)NC(=O)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-[(2-phenoxypropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3978731.png)

![N-cyclopropyl-5-[4-(2-iodobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3978741.png)




![1-methyl-2-oxo-2-phenylethyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B3978777.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-furoyl)piperazine](/img/structure/B3978785.png)
![N-(sec-butyl)-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B3978798.png)
![N-[2-(tert-butylthio)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3978799.png)
![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978811.png)
![4,4'-[(3-fluorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B3978813.png)